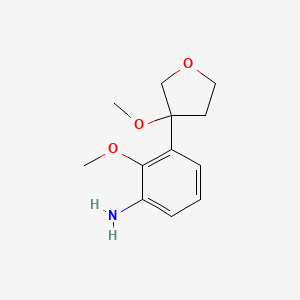
2-Methoxy-3-(3-methoxy-3-tetrahydrofuryl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32702031 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32702031 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a triazolo ring compound, followed by the introduction of methanesulfonate groups. The reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity. For instance, the preparation of the triazolo ring compound methanesulfonate crystal form involves a series of crystallization steps under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of MFCD32702031 is designed to be scalable and cost-effective. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The crystal form of the compound is particularly suitable for industrial production due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Análisis De Reacciones Químicas
Types of Reactions
MFCD32702031 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD32702031 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate under acidic conditions .
Major Products Formed
The major products formed from the reactions of MFCD32702031 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with enhanced reactivity, while substitution reactions can introduce new functional groups to the compound, thereby altering its chemical and physical properties .
Aplicaciones Científicas De Investigación
MFCD32702031 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis, enabling the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: MFCD32702031 is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of MFCD32702031 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
MFCD32702031 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness
What sets MFCD32702031 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly suitable for a wide range of applications, from organic synthesis to pharmaceutical production. Additionally, its ability to undergo various chemical reactions under controlled conditions allows for the precise modification of its structure and properties to meet specific needs .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-methoxy-3-(3-methoxyoxolan-3-yl)aniline |
InChI |
InChI=1S/C12H17NO3/c1-14-11-9(4-3-5-10(11)13)12(15-2)6-7-16-8-12/h3-5H,6-8,13H2,1-2H3 |
Clave InChI |
WIPBFKVSZMLKRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1N)C2(CCOC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


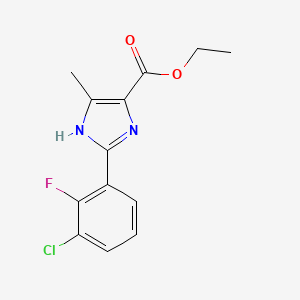
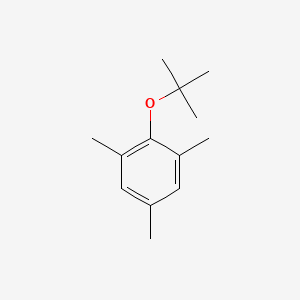
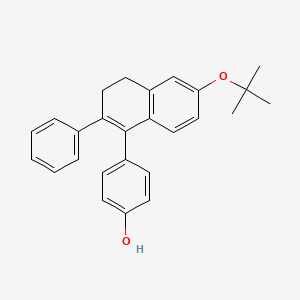
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
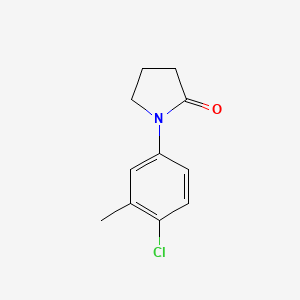
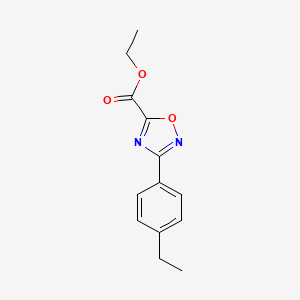
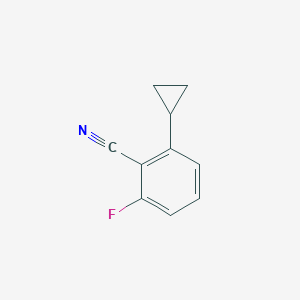
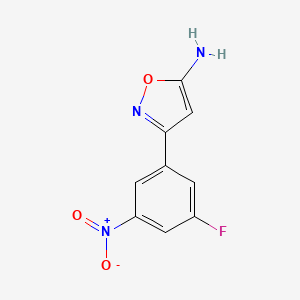
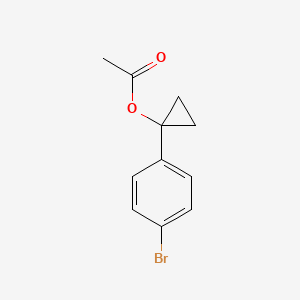
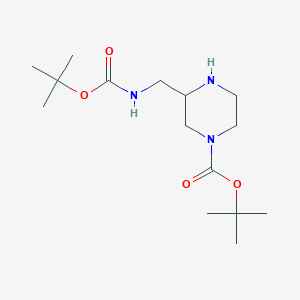
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
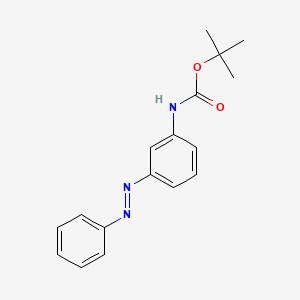
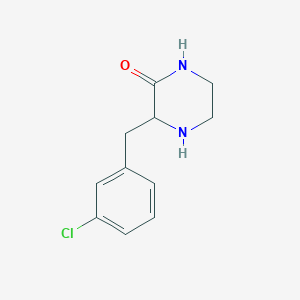
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
